

# An In-depth Technical Guide to 3-Chloro-5-methoxybenzonitrile

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## Compound of Interest

Compound Name: 3-Chloro-5-methoxybenzonitrile

Cat. No.: B1358151

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Chloro-5-methoxybenzonitrile**, a key chemical intermediate in organic synthesis. The document details its discovery and historical context, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development.

## Introduction

**3-Chloro-5-methoxybenzonitrile**, with the chemical formula  $C_8H_6ClNO$ , is a disubstituted benzonitrile that has gained significance as a versatile building block in the synthesis of complex organic molecules.<sup>[1][2]</sup> Its structure, featuring a nitrile group, a chloro substituent, and a methoxy group on the aromatic ring, offers multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable precursor in the development of pharmaceutical compounds and other fine chemicals. While not a household name in chemistry, its role as an intermediate in the synthesis of more complex, biologically active molecules underscores its importance in the drug discovery pipeline.

## Discovery and History

The precise date and first synthesis of **3-Chloro-5-methoxybenzonitrile** are not prominently documented in seminal historical publications. Its emergence in the chemical literature is more recent and is closely tied to its utility as a precursor to other compounds, most notably 3-Chloro-5-hydroxybenzonitrile. The relationship between these two compounds is well-established, with the demethylation of **3-Chloro-5-methoxybenzonitrile** being a documented method to produce its hydroxy counterpart.<sup>[3]</sup> This suggests that the initial interest in and synthesis of **3-Chloro-5-methoxybenzonitrile** likely arose from the need for a stable, protected form of the more reactive phenol. Its appearance in the catalogs of chemical suppliers and in patents related to the synthesis of pharmaceutical intermediates points to its value in modern organic synthesis.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Chloro-5-methoxybenzonitrile** is presented in the table below. These properties are essential for its handling, reaction optimization, and purification.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO	[1][2]
Molecular Weight	167.59 g/mol	[1][2]
CAS Number	473923-96-5	[1][2]
Appearance	White to off-white crystalline powder	
Melting Point	64-66 °C	[4]
Boiling Point	237.6±20.0 °C (Predicted)	[4]
Density	1.2±0.1 g/cm <sup>3</sup> (Predicted)	[4]
Solubility	Soluble in common organic solvents like DMF, Methanol. Sparingly soluble in acetic acid and chloroform. Practically insoluble in water.	[3]
InChI Key	BCJBKZKDIVECQW-UHFFFAOYSA-N	[1]

## Spectroscopic Data

The structural characterization of **3-Chloro-5-methoxybenzonitrile** is accomplished through various spectroscopic techniques. Below are the expected and reported spectroscopic data.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **3-Chloro-5-methoxybenzonitrile** is expected to show signals corresponding to the methoxy protons and the aromatic protons. Based on the analysis of similar compounds, the following shifts can be anticipated:

Chemical Shift (ppm)	Multiplicity	Assignment
~3.8	Singlet	-OCH <sub>3</sub>
~7.0 - 7.4	Multiplets	Aromatic Protons

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~56	-OCH <sub>3</sub>
~110 - 160	Aromatic and Nitrile Carbons

Note: Specific assignments require further analysis and comparison with spectral databases.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Chloro-5-methoxybenzonitrile** will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2230	C≡N (Nitrile)
~2850-3000	C-H (Aromatic and Methyl)
~1580, 1470	C=C (Aromatic)
~1250	C-O (Aryl Ether)
~700-800	C-Cl

## Mass Spectrometry

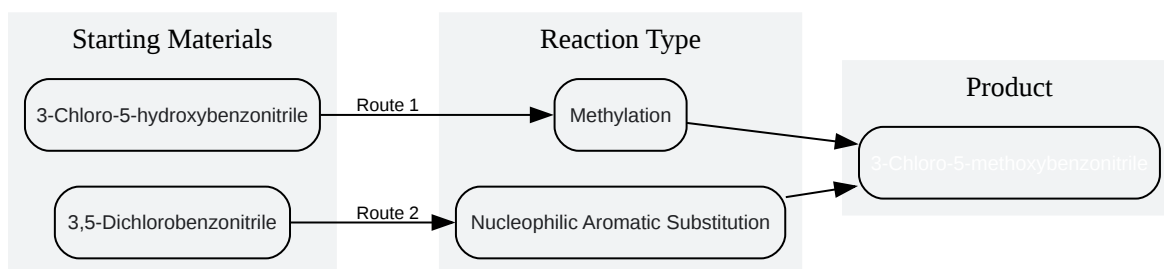
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  167, with an isotopic peak at  $m/z$  169 due to the presence of the  $^{37}\text{Cl}$  isotope.

## Synthesis of 3-Chloro-5-methoxybenzonitrile

There are two primary conceptual pathways for the synthesis of **3-Chloro-5-methoxybenzonitrile**.

### Synthesis Workflow

The logical flow for the synthesis of **3-Chloro-5-methoxybenzonitrile** can be visualized as follows:



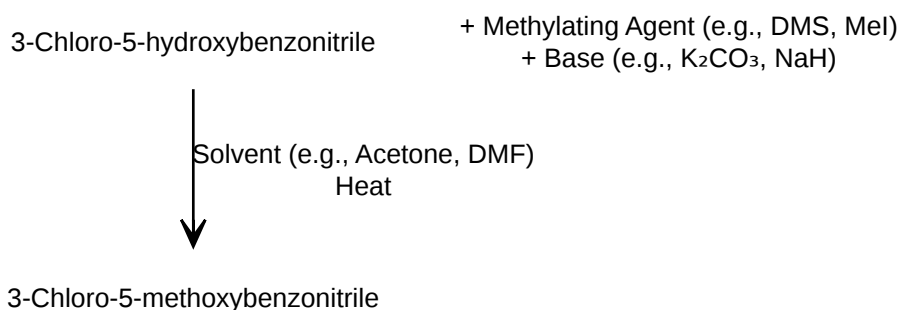
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Caption: Synthetic routes to **3-Chloro-5-methoxybenzonitrile**.

## Experimental Protocols

This method involves the O-methylation of the corresponding phenol.

Reaction Scheme:



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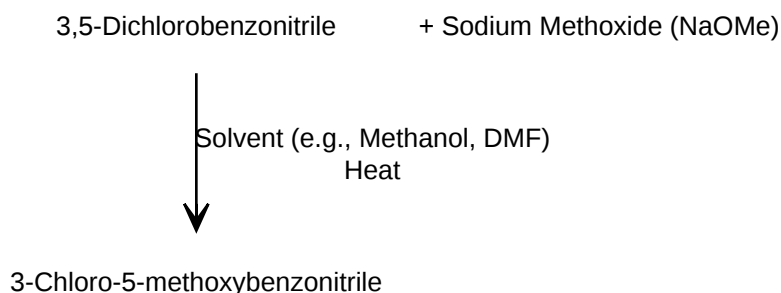
Caption: Methylation of 3-chloro-5-hydroxybenzonitrile.

Detailed Protocol:

- To a solution of 3-chloro-5-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5-2 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1-1.5 equivalents), dropwise to the reaction mixture.
- Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure **3-Chloro-5-methoxybenzonitrile**.

This approach utilizes a nucleophilic substitution reaction where one of the chloro groups is replaced by a methoxy group.

Reaction Scheme:



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Caption: Nucleophilic substitution of 3,5-dichlorobenzonitrile.

Detailed Protocol:

- Dissolve 3,5-dichlorobenzonitrile (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or in methanol.
- Add sodium methoxide (1-1.2 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium or sodium sulfate.
- Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield **3-Chloro-5-**

methoxybenzonitrile.

## Applications in Drug Development

**3-Chloro-5-methoxybenzonitrile** primarily serves as a crucial intermediate in the synthesis of pharmacologically active molecules. The presence of the chloro, methoxy, and nitrile functionalities allows for a variety of chemical transformations, making it a versatile scaffold. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro group can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The methoxy group can be demethylated to reveal a phenol, which can then be further functionalized. These transformations are integral to building the complex molecular architectures often required for potent and selective drug candidates.

## Conclusion

**3-Chloro-5-methoxybenzonitrile** is a valuable chemical intermediate with a growing importance in organic synthesis, particularly in the field of drug discovery. This guide has provided a detailed overview of its history, physicochemical and spectroscopic properties, and synthetic methodologies. The presented information, including detailed experimental protocols and structured data, is intended to be a practical resource for researchers and scientists working with this versatile compound.

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